molecular formula C9H16N2O2 B1477080 2-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one CAS No. 2097944-55-1

2-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one

Cat. No. B1477080
CAS RN: 2097944-55-1
M. Wt: 184.24 g/mol
InChI Key: BOTOMVRCYDFTLX-UHFFFAOYSA-N
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Description

2-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one, or 2-A-1-THFP, is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound that has been studied for its biochemical and physiological effects, and its synthesis methods, mechanism of action, and advantages and limitations for lab experiments have been explored.

Scientific Research Applications

Arylmethylidenefuranones and Reactions with C- and N-Nucleophiles

Research by Kamneva, Anis’kova, and Egorova (2018) explores the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles, leading to the production of a range of compounds including amides, pyrrolones, and benzofurans, among others. This demonstrates the compound's potential for creating diverse bioactive molecules or intermediates in organic synthesis Kamneva, Anis’kova, & Egorova, 2018.

Pyrolysis of Sugars and Related Compounds

Sanders, Goldsmith, and Seeman (2003) discuss the pyrolysis of sugars and related compounds, leading to the formation of furans and other products, which are relevant in the study of smoke formation and potentially in the synthesis of environmentally friendly biofuels and chemicals Sanders, Goldsmith, & Seeman, 2003.

Bioactive Furan-Substituted Nucleobases and Nucleosides

Ostrowski (2022) reviews the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides substituted with furan derivatives, highlighting their significance in antiviral, antitumor, and antimycobacterial applications. This indicates potential pharmaceutical applications of related furan derivatives in drug discovery Ostrowski, 2022.

Branched Chain Aldehydes in Food Flavors

Smit, Engels, and Smit (2009) review the formation and degradation of branched aldehydes from amino acids, which are crucial for flavor in foods, indicating potential applications in food science and technology for related compounds Smit, Engels, & Smit, 2009.

Chitosan's Antimicrobial Potential

Raafat and Sahl (2009) survey chitosan, an aminopolysaccharide with extensive biomedical applications, including as an antimicrobial agent. This suggests the potential of amino-functionalized compounds, like the subject compound, in biopolymer research and development Raafat & Sahl, 2009.

properties

IUPAC Name

1-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-2-aminopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-6(10)9(12)11-2-7-4-13-5-8(7)3-11/h6-8H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTOMVRCYDFTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2COCC2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one
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2-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one
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2-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one
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2-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one
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2-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one
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